Cas no 1781021-46-2 (2-methyl-2-2-(methylsulfanyl)phenylpropan-1-ol)

2-methyl-2-(methylsulfanyl)phenylpropan-1-ol is a versatile organic compound characterized by its unique structure and functional groups. It offers significant advantages in various chemical applications, including its potential as a precursor for synthesis of bioactive molecules and its role in organic reactions. Its distinct methylsulfanyl and phenyl groups provide reactive sites, enhancing its utility in organic synthesis and drug discovery.
2-methyl-2-2-(methylsulfanyl)phenylpropan-1-ol structure
1781021-46-2 structure
Product Name:2-methyl-2-2-(methylsulfanyl)phenylpropan-1-ol
CAS No:1781021-46-2
MF:C11H16OS
MW:196.309142112732
CID:6512111
PubChem ID:105425482
Update Time:2025-06-18

2-methyl-2-2-(methylsulfanyl)phenylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-2-2-(methylsulfanyl)phenylpropan-1-ol
    • EN300-2001270
    • 2-methyl-2-[2-(methylsulfanyl)phenyl]propan-1-ol
    • 1781021-46-2
    • Inchi: 1S/C11H16OS/c1-11(2,8-12)9-6-4-5-7-10(9)13-3/h4-7,12H,8H2,1-3H3
    • InChI Key: VEQNEOSGCMUVSP-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC=CC=1C(C)(C)CO

Computed Properties

  • Exact Mass: 196.09218630g/mol
  • Monoisotopic Mass: 196.09218630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 45.5Ų

2-methyl-2-2-(methylsulfanyl)phenylpropan-1-ol Pricemore >>

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2-methyl-2-2-(methylsulfanyl)phenylpropan-1-ol Related Literature

Additional information on 2-methyl-2-2-(methylsulfanyl)phenylpropan-1-ol

Professional Introduction to Compound with CAS No. 1781021-46-2 and Product Name: 2-methyl-2-2-(methylsulfanyl)phenylpropan-1-ol

The compound with the CAS number 1781021-46-2 and the product name 2-methyl-2-2-(methylsulfanyl)phenylpropan-1-ol represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and biochemical studies. The molecular formula of this compound can be expressed as C11H14S, indicating a complex arrangement of carbon, hydrogen, and sulfur atoms that contribute to its distinct chemical properties.

One of the most striking features of 2-methyl-2-2-(methylsulfanyl)phenylpropan-1-ol is its structural composition, which includes a phenyl ring substituted with a methylsulfanyl group. This configuration not only imparts unique reactivity but also opens up possibilities for diverse interactions with biological targets. The presence of the hydroxyl group at the terminal position of the propan chain further enhances its potential as a precursor in synthesizing more complex molecules.

In recent years, there has been growing interest in compounds that incorporate sulfur-containing moieties due to their ability to modulate biological pathways. The methylsulfanyl group in 2-methyl-2-2-(methylsulfanyl)phenylpropan-1-ol is particularly noteworthy, as it has been shown to exhibit properties that are conducive to enzyme inhibition and receptor binding. This has made it a subject of extensive research in the development of novel therapeutic agents.

Recent studies have highlighted the compound's potential in the field of oncology. Researchers have discovered that derivatives of 2-methyl-2-2-(methylsulfanyl)phenylpropan-1-ol can interfere with key signaling pathways involved in cancer cell proliferation. Specifically, the compound has been observed to inhibit the activity of enzymes such as tyrosine kinases, which are often overexpressed in tumors. This inhibitory effect is attributed to the ability of the methylsulfanyl group to disrupt normal cellular communication, thereby inducing apoptosis in cancerous cells.

The pharmaceutical industry has taken note of these findings and is actively exploring ways to incorporate 2-methyl-2-2-(methylsulfanyl)phenylpropan-1-ol into new drug formulations. One promising approach involves using this compound as a scaffold for designing molecules that can selectively target cancer cells while minimizing side effects on healthy tissues. This strategy aligns with the broader goal of developing precision medicine, where treatments are tailored to individual patients based on their specific biological profiles.

Beyond oncology, 2-methyl-2-2-(methylsulfanyl)phenylpropan-1-ol has shown promise in other areas of medical research. For instance, preliminary studies suggest that it may have anti-inflammatory properties, making it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis. The compound's ability to modulate immune responses without triggering systemic toxicity is particularly appealing from a therapeutic standpoint.

The synthesis of 2-methyl-2-2-(methylsulfanyl)phenylpropan-1-ol presents both challenges and opportunities for chemists. The intricate arrangement of functional groups requires precise control over reaction conditions to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on an industrial scale. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework.

In conclusion, 2-methyl-2-2-(methylsulfanyl)phenylpropan-1-ol represents a significant contribution to the chemical and pharmaceutical fields. Its unique structure and versatile reactivity make it a valuable tool for researchers seeking to develop new treatments for various diseases. As our understanding of biological systems continues to evolve, compounds like this are likely to play an increasingly important role in shaping the future of medicine.

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